2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol
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Overview
Description
2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced using specific reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological activities, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Fluoro-4-(trifluoromethyl)phenylmethanol
Comparison: Compared to these similar compounds, 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol stands out due to its imidazole ring, which imparts additional chemical stability and versatility. The presence of the imidazole ring allows for a broader range of chemical reactions and applications, making it a unique and valuable compound in various fields .
Properties
Molecular Formula |
C11H8F4N2O |
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Molecular Weight |
260.19 g/mol |
IUPAC Name |
[2-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H8F4N2O/c12-8-2-6(1-7(3-8)11(13,14)15)10-16-4-9(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
InChI Key |
CWBSDSQRBIDTRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
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